

# Application Note: Unambiguous Structural Confirmation of Palbociclib Impurity 10 using Multidimensional NMR Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Palbociclib Impurity 10

CAS No.: 2206135-30-8

Cat. No.: B8820363

[Get Quote](#)

## Introduction

Palbociclib, marketed as Ibrance®, is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] [2] The manufacturing process and storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities, which must be rigorously identified and controlled to ensure the safety and efficacy of the final drug product.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines for the reporting, identification, and qualification of impurities.

This application note provides a detailed protocol and data analysis workflow for the structural confirmation of a known process-related impurity, **Palbociclib Impurity 10**. The structure of this impurity has been identified as a dimeric species: di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate), with CAS number 2206135-30-8.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities.[3] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously determine the chemical structure and connectivity of atoms within

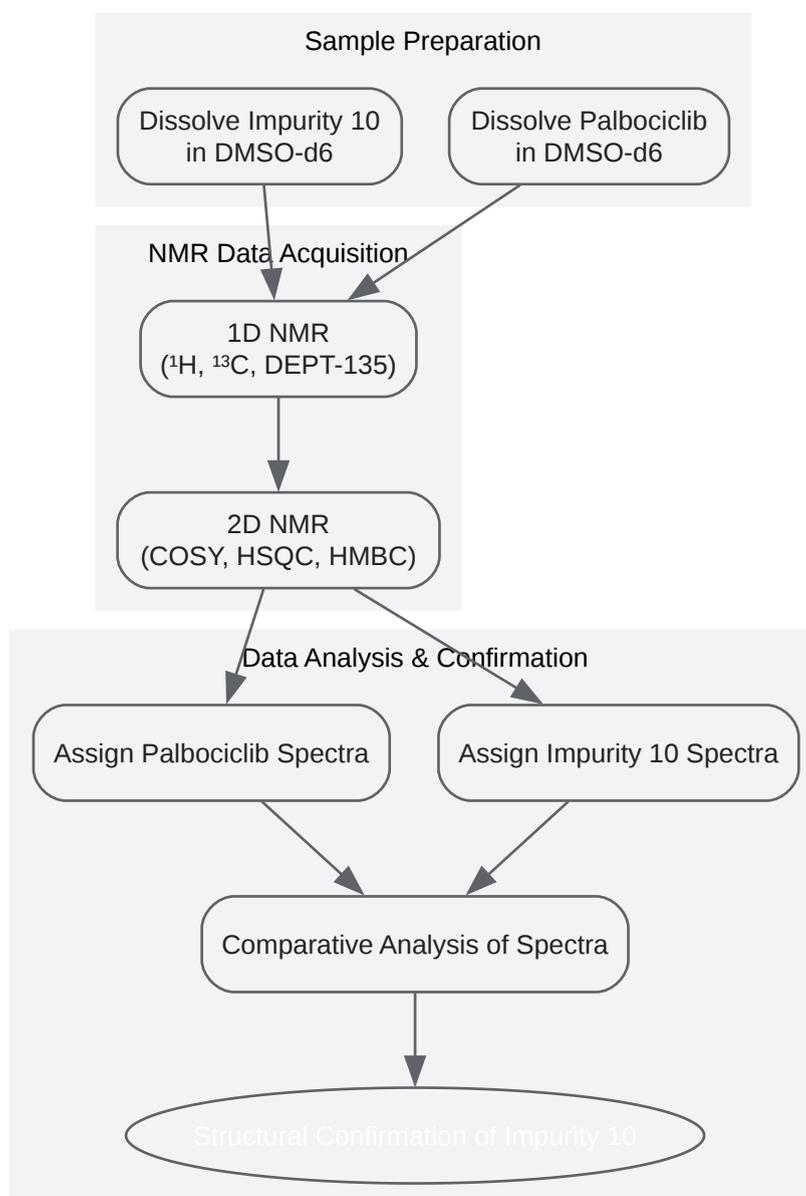
a molecule. This note will guide researchers and drug development professionals through the necessary steps for sample preparation, data acquisition, and spectral interpretation to confirm the identity of **Palbociclib Impurity 10**.

## Methodology: A Logic-Driven Approach

The structural confirmation of **Palbociclib Impurity 10** relies on a comparative analysis of its NMR spectra with that of the parent Palbociclib molecule. The key differences in their structures are expected to manifest in predictable changes in the NMR data.

## Experimental Workflow

The overall workflow for the structural confirmation is depicted in the following diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural confirmation.

## Protocol 1: Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of Palbociclib and **Palbociclib Impurity 10** reference standards into separate, clean, and dry 5 mm NMR tubes.

- **Solvent Addition:** Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) to each NMR tube. DMSO-d<sub>6</sub> is chosen for its excellent solvating power for a wide range of organic molecules.
- **Dissolution:** Gently vortex each tube to ensure complete dissolution of the sample. If necessary, sonicate for a few minutes. A clear, homogeneous solution is crucial for acquiring high-quality NMR spectra.
- **Finalization:** Cap the NMR tubes securely and label them appropriately.

## Protocol 2: NMR Data Acquisition

- **Instrumentation:** A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
- **1D Spectra:**
  - **<sup>1</sup>H NMR:** Acquire a proton NMR spectrum for each sample. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - **<sup>13</sup>C NMR:** Acquire a carbon-13 NMR spectrum for each sample using proton decoupling.
  - **DEPT-135:** A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be run to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> signals.
- **2D Spectra:**
  - **COSY (Correlation Spectroscopy):** This experiment reveals proton-proton (<sup>1</sup>H-<sup>1</sup>H) couplings, typically through two or three bonds.<sup>[4]</sup>
  - **HSQC (Heteronuclear Single Quantum Coherence):** This experiment correlates directly bonded proton-carbon (<sup>1</sup>H-<sup>13</sup>C) pairs.<sup>[5]</sup>
  - **HMBC (Heteronuclear Multiple Bond Correlation):** This experiment shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of the molecular fragments.<sup>[5]</sup>

## Data Analysis and Interpretation

Disclaimer: The following NMR data is illustrative and based on the known structures of Palbociclib and Impurity 10 to demonstrate the principles of spectral analysis. Actual chemical shifts may vary based on experimental conditions.

### Palbociclib: Reference Spectra Analysis

The structure of Palbociclib is presented below with provisional numbering for NMR assignment discussion.

Table 1: Illustrative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for Palbociclib in DMSO-d<sub>6</sub>

Position	<sup>1</sup> H Chemical Shift (ppm), Multiplicity, J (Hz)	<sup>13</sup> C Chemical Shift (ppm)
1	-	197.0
2	2.55, s	31.5
3	-	160.5
4a	-	115.0
5	8.90, s	155.0
6	-	158.2
7	2.45, s	15.0
8	-	108.0
9a	-	159.0
10	5.90, m	55.0
11, 15	2.10, m	32.0
12, 14	1.80, m	26.0
13	1.65, m	26.0
16-NH	9.50, s	-
2'	8.30, d, 2.5	154.5
3'	7.90, dd, 9.0, 2.5	142.0
5'	8.10, d, 9.0	106.0
6'	-	148.0
2'', 6''	3.10, t, 5.0	48.0
3'', 5''	2.90, t, 5.0	45.0
4''-NH	3.50, br s	-

## Palbociclib Impurity 10: Structural Elucidation

The dimeric structure of Impurity 10 presents a more complex, yet interpretable, NMR spectrum. Key expected differences from the Palbociclib spectrum include:

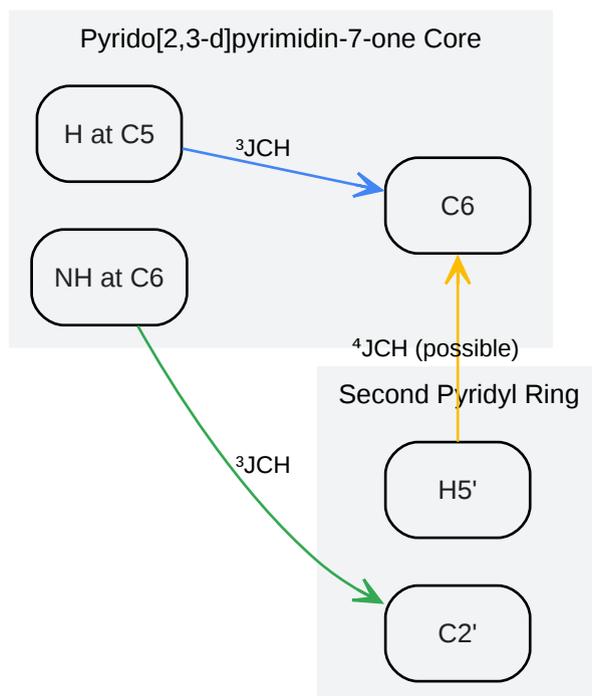
- **Absence of Acetyl Group Signals:** The signals corresponding to the acetyl group (protons at ~2.55 ppm and carbons at ~197.0 and ~31.5 ppm) in Palbociclib will be absent.
- **Appearance of a Second Pyridyl-Piperazine Moiety:** New sets of aromatic and piperazine signals will appear, corresponding to the second substituted pyridine ring.
- **Changes in the Pyrido[2,3-d]pyrimidin-7-one Core:** The chemical shifts of the protons and carbons in the core structure, particularly around the point of substitution at position 6, will be altered.

Table 2: Expected Illustrative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Palbociclib Impurity 10** in DMSO- $d_6$

Position	<sup>1</sup> H Chemical Shift (ppm), Multiplicity	<sup>13</sup> C Chemical Shift (ppm)
Core Structure		
5-H	8.85, s	154.8
7-CH <sub>3</sub>	2.40, s	14.8
10-CH (Cyclopentyl)	5.85, m	54.5
Cyclopentyl CH <sub>2</sub>	1.60-2.15, m	25.8, 31.8
First Pyridyl-Piperazine		
2'-H	8.25, d	154.2
3'-H	7.85, dd	141.5
5'-H	8.05, d	106.2
2'', 6''-H (Boc-Pip)	3.55, t	47.5
3'', 5''-H (Boc-Pip)	3.15, t	43.0
Boc C(CH <sub>3</sub> ) <sub>3</sub>	1.45, s	28.5
Boc C=O	-	154.0
Second Pyridyl-Piperazine		
2'''-H	8.40, d	155.0
3'''-H	8.00, dd	143.0
5'''-H	8.20, d	107.0
2''', 6'''-H (Boc-Pip)	3.60, t	47.8
3''', 5'''-H (Boc-Pip)	3.20, t	43.5
Boc C(CH <sub>3</sub> ) <sub>3</sub>	1.46, s	28.5
Boc C=O	-	154.1

## 2D NMR Analysis for Connectivity Confirmation

The proposed structure of Impurity 10 can be definitively confirmed by analyzing the correlations in the 2D NMR spectra.



[Click to download full resolution via product page](#)

Caption: Key expected HMBC correlations for Impurity 10.

- COSY: Will confirm the coupling between adjacent protons on the cyclopentyl and pyridine rings.
- HSQC: Will map each proton to its directly attached carbon, confirming the assignments in Table 2.
- HMBC: This is the most critical experiment for confirming the overall structure. Key expected long-range correlations include:
  - A correlation between the NH proton at position 6 of the core and C2' of the second pyridine ring, confirming the linkage.
  - Correlations from the protons on the second pyridine ring to the carbons of the attached Boc-piperazine group.

- Correlations from the Boc-methyl protons to the Boc-carbonyl carbon and the quaternary carbon of the tert-butyl group.

## Conclusion

The comprehensive analysis of 1D and 2D NMR data provides an unambiguous method for the structural confirmation of **Palbociclib Impurity 10**. By comparing the spectra of the impurity with that of the parent drug, Palbociclib, and by meticulously analyzing the through-bond correlations provided by COSY, HSQC, and HMBC experiments, the dimeric structure can be definitively established. This detailed analytical approach is essential for meeting the stringent regulatory requirements for impurity characterization in the pharmaceutical industry, ensuring the quality and safety of Palbociclib drug products.

## References

- U.S. Food and Drug Administration. (2014). NDA 207103Orig1s000 Review. Retrieved February 5, 2026, from [\[Link\]](#)
- Asian Journal of Chemistry. (2022). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Retrieved February 5, 2026, from [\[Link\]](#)
- SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved February 5, 2026, from [\[Link\]](#)
- Pharmaffiliates. (n.d.). Palbociclib-impurities. Retrieved February 5, 2026, from [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 5, 2026, from [\[Link\]](#)
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *Organometallics*, 29(9), 2176–2179.
- PubChem. (n.d.). Palbociclib. Retrieved February 5, 2026, from [\[Link\]](#)

- Pfizer. (n.d.). PALBOCICLIB IBRANCE®. Retrieved February 5, 2026, from [[Link](#)]
- Drugs.com. (2024, August 10). Palbociclib Monograph for Professionals. Retrieved February 5, 2026, from [[Link](#)]
- Journal of AOAC INTERNATIONAL. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Retrieved February 5, 2026, from [[Link](#)]
- Nanomaterials. (2022). Palbociclib-derived multifunctional molecules for lysosomal targeting and diagnostic-therapeutic integration. Retrieved February 5, 2026, from [[Link](#)]
- Columbia University. (n.d.). HSQC and HMBC. Retrieved February 5, 2026, from [[Link](#)]

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. drugs.com [[drugs.com](https://drugs.com)]
- 3. asianpubs.org [[asianpubs.org](https://asianpubs.org)]
- 4. academic.oup.com [[academic.oup.com](https://academic.oup.com)]
- 5. labeling.pfizer.com [[labeling.pfizer.com](https://labeling.pfizer.com)]
- To cite this document: BenchChem. [Application Note: Unambiguous Structural Confirmation of Palbociclib Impurity 10 using Multidimensional NMR Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8820363#nmr-spectroscopy-data-for-palbociclib-impurity-10-confirmation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)